Rhodium(II) formamidinate

Description

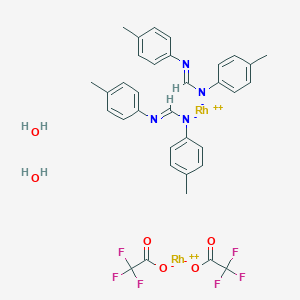

Structure

2D Structure

Properties

CAS No. |

105164-41-8 |

|---|---|

Molecular Formula |

C34H34F6N4O6Rh2 |

Molecular Weight |

914.5 g/mol |

IUPAC Name |

(4-methylphenyl)-[(4-methylphenyl)iminomethyl]azanide;rhodium(2+);2,2,2-trifluoroacetate;dihydrate |

InChI |

InChI=1S/2C15H15N2.2C2HF3O2.2H2O.2Rh/c2*1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15;2*3-2(4,5)1(6)7;;;;/h2*3-11H,1-2H3;2*(H,6,7);2*1H2;;/q2*-1;;;;;2*+2/p-2 |

InChI Key |

MEAYMXOPHWUSCH-UHFFFAOYSA-L |

SMILES |

CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.[Rh+2].[Rh+2] |

Isomeric SMILES |

CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.[Rh+2].[Rh+2] |

Canonical SMILES |

CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.[Rh+2].[Rh+2] |

Synonyms |

Rh2(Form)(O2CCF3)2(H2O)2 rhodium(II) formadinate rhodium(II)(N,N'-di-4-tolyl formamidinate)(O2CCF3)2(H2O)2 rhodium(II)(N,N'-di-4-tolylformidinate)(trifluoroacetato) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Homoleptic Dirhodium(II) Formamidinate Synthesis

Homoleptic complexes, with the general formula [Rh₂(R-form)₄], contain four identical formamidinate bridging ligands. The synthesis of these compounds can be achieved through direct routes or via ligand exchange reactions.

Direct Synthetic Routes

Direct synthesis involves the reaction of a rhodium precursor, typically rhodium(II) acetate (B1210297) ([Rh₂(OAc)₄]), with a formamidinating agent. This method often requires elevated temperatures and the use of a high-boiling solvent to drive the reaction to completion. For example, the reaction of [Rh₂(OAc)₄] with an excess of a formamidine (B1211174) in a solvent like chlorobenzene (B131634) under reflux conditions leads to the formation of the desired homoleptic dithis compound complex. mdpi.com The acetic acid generated during the reaction is often removed to prevent the reverse reaction. researchgate.net

A general representation of this direct synthesis is: [Rh₂(OAc)₄] + 4 R-formH → [Rh₂(R-form)₄] + 4 HOAc

Fully substituted dirhodium(II,II) complexes containing diphenylformamidinate bridging ligands have been synthesized and their structures confirmed by single-crystal X-ray diffraction. acs.org

Ligand Exchange Reactions

Ligand exchange offers a versatile route to homoleptic dirhodium(II) formamidinates. This strategy involves the substitution of existing ligands on a dirhodium core with formamidinate ligands. The process typically occurs in a stepwise manner, involving the coordination of the incoming ligand, protonation of the leaving ligand, and subsequent formation of the new bridge. researchgate.net

A notable example is the reaction of dirhodium(II) acetate with N-substituted carboxamides or carbamates, which can lead to kinetically controlled isomers that subsequently rearrange to the thermodynamically more stable product. researchgate.net The choice of starting material and reaction conditions, such as solvent and temperature, can influence the reaction rate and the final product distribution. For instance, the synthesis of diruthenium formamidinate complexes has been achieved using ultrasound-assisted methods, which can offer a greener and more efficient alternative to conventional heating. nih.gov While this is a diruthenium complex, the principles of ligand exchange are often transferable.

Heteroleptic Dithis compound Synthesis

Heteroleptic complexes contain a mixture of different bridging ligands, offering a means to fine-tune the electronic and steric properties of the dirhodium core.

Mixed Bridging Ligand Approaches

The synthesis of heteroleptic dirhodium(II) complexes with both formamidinate and other ligands, such as carboxylates, can be achieved by carefully controlling the stoichiometry of the reactants. nih.gov For example, reacting a dirhodium(II) carboxylate precursor with a substoichiometric amount of a formamidinating agent can lead to the formation of mixed-ligand species. mdpi.com

The trans effect of the ligands plays a crucial role in determining the geometry of the resulting heteroleptic complex. nsf.gov Formamidinate ligands, being strongly basic, exert a strong trans effect. nsf.gov This influences the position of the incoming ligands, often leading to the preferential formation of cis-isomers when reacting with less basic ligands like acetates. nsf.gov Conversely, starting with a dirhodium complex of a less basic ligand and reacting it with a more basic one can favor the formation of the trans-isomer. nsf.gov

| Precursor Complex | Reactant | Resulting Isomer | Reference |

| Rh₂(CH₃CO₂)₄ | 2 CF₃CO₂H | cis-Rh₂(CH₃CO₂)₂(CF₃CO₂)₂ | nsf.gov |

| Rh₂(CF₃CO₂)₄ | CH₃CO₂H | trans-Rh₂(CH₃CO₂)₂(CF₃CO₂)₂ | nsf.gov |

Axial Ligand Functionalization Strategies

The axial positions of the dirhodium(II) paddlewheel core are available for coordination by Lewis bases. This axial ligation can be used as a strategy to influence the synthesis and properties of the complex.

The introduction of π-accepting ligands to the axial positions of a dithis compound complex can significantly alter its electronic properties and reactivity. A novel synthetic methodology has been developed involving the sequential addition of π-accepting, axially blocking ligands to favor the formation of specific isomers. acs.orgnih.gov This strategy has been successfully employed to synthesize and characterize both cis and trans isomers of dirhodium(II,II) complexes containing two N,N'-di(p-tolyl)formamidinate (DTolF) ligands and π-accepting ligands like 1,8-naphthyridine (B1210474) (np) or 2-(1,8-naphthyridin-2-yl)quinoxaline (qxnp). nsf.govacs.orgnih.govresearchgate.net

For instance, the reaction of cis-[Rh₂(DTolF)₂(CH₃CN)₆][BF₄]₂ with one equivalent of the qxnp ligand can yield a mixture of cis and trans mono-substituted complexes, depending on the reaction conditions. nsf.gov Further reaction can lead to the disubstituted complexes. The isolation of these intermediates provides valuable insight into the mechanistic pathway for the formation of the final products. acs.orgnih.gov

Detailed studies, including Density Functional Theory (DFT) calculations, have shown that the Highest Occupied Molecular Orbitals (HOMOs) of these complexes have significant contributions from both the dirhodium core and the formamidinate ligands, while the Lowest Unoccupied Molecular Orbitals (LUMOs) are primarily localized on the π-accepting axial ligands. nsf.govosti.gov This separation of orbitals leads to interesting photophysical properties, such as metal/ligand-to-ligand charge transfer (ML-LCT) transitions. nsf.govacs.orgnih.gov

| Complex | Description | Key Features | Reference |

| cis-[Rh₂(μ-DTolF)₂(μ-np)(MeCN)₄][BF₄]₂ | Mono-substituted with a π-accepting bridging ligand. | Synthesized from a 1:1 ratio of np and the dirhodium starting material. | nsf.gov |

| cis/trans-[Rh₂(μ-DTolF)₂(μ-qxnp)(MeCN)₃][BF₄]₂ | Mixture of mono-substituted isomers. | Formation is dependent on reaction time and temperature. | nsf.gov |

| trans-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂ | Disubstituted trans isomer. | Formation is favored by the sequential addition of axially blocking ligands. | nsf.govacs.orgnih.gov |

| cis-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂ | Disubstituted cis isomer. | Serves as a comparative analogue to the trans isomer. | nsf.govacs.orgnih.gov |

Coordination with Functionalized Lewis Bases

Dirhodium(II,II) paddlewheel complexes, particularly those containing formamidinate ligands, are well-known for their ability to coordinate with Lewis bases at their axial positions. researchgate.netresearchgate.net This reactivity has been extensively exploited to construct more complex supramolecular assemblies and functional materials. The dirhodium core acts as a Lewis acid, readily accepting electron pairs from donor molecules.

A common precursor for these reactions is the mixed-ligand complex cis-[Rh₂(form)₂(O₂CCF₃)₂(H₂O)₂], where 'form' represents a N,N'-diarylformamidinate anion like N,N'-di-p-tolylformamidinate (DTolF). researchgate.net The aqua ligands in the axial positions are labile and can be easily displaced by a variety of functionalized Lewis bases. For instance, reactions with meso-substituted phenylporphyrins can lead to multiredox systems where the porphyrin units are coordinated either axially to the dirhodium core or, through metathetical reaction, equatorially by replacing the trifluoroacetate (B77799) ligands. researchgate.net

The coordination is not limited to large macrocycles. Simpler nitrogen-based chelating ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) react with acetonitrile (B52724) adducts like [Rh₂(DTolF)₂(CH₃CN)₆][BF₄]₂ to substitute the solvent molecules. nih.gov These reactions typically yield products where the bidentate ligands chelate in an equatorial-equatorial fashion. nih.gov Furthermore, dendritic scaffolds functionalized with pyridyl groups have been coordinated to the axial sites of dirhodium(II,II) formamidinate complexes, demonstrating a method for creating low-valent metallodendrimers. mdpi.comnih.gov The reaction involves the binding of the pyridyl nitrogen to a single axial site on the dirhodium core. mdpi.com

| Dirhodium Precursor | Lewis Base | Resulting Product Type | Reference |

|---|---|---|---|

| [Rh₂(form)₂(O₂CCF₃)₂(H₂O)₂] | meso-pyridylporphyrins | Axially-ligated porphyrin assemblies | researchgate.net |

| [Rh₂(DTolF)₂(CH₃CN)₆][BF₄]₂ | 2,2'-bipyridine (bpy) | Equatorially-chelated bipyridine complex | nih.gov |

| [Rh₂(DTolF)₂(CH₃CN)₆][BF₄]₂ | 1,10-phenanthroline (phen) | Equatorially-chelated phenanthroline complex | nih.gov |

| Dirhodium(II,II) formamidinate complexes | Pyridyl-functionalized dendritic scaffold | Axially-coordinated metallodendrimer | mdpi.com |

| [Rh₂(form)₄] | Ammonia (gaseous) | Ammonia-axial adduct | researchgate.netresearchgate.net |

Preparation of Related Dirhodium(I) Formamidinate Complexes

While Rhodium(II) formamidinates are common, related dinuclear Rhodium(I) complexes are also synthetically accessible. These complexes are typically prepared by reacting a Rhodium(I) precursor, such as a chloro-bridged diene complex, with the deprotonated formamidinato ligand. researchgate.netresearchmap.jp

A general method involves stirring a toluene (B28343) solution of the formamidine ligand with a strong base like potassium tert-butoxide (KOBut) to generate the potassium formamidinate salt in situ. researchmap.jp To this solution, a Rhodium(I) dimer like [Rh(μ-Cl)(cod)]₂ (cod = 1,5-cyclooctadiene) or [Rh(μ-Cl)(nbd)]₂ (nbd = norbornadiene) is added. researchmap.jp The reaction proceeds via the displacement of the chloride bridges by the formamidinate ligands, yielding the desired dinuclear Rhodium(I) complex, such as [Rh(formamidinate)(cod)]₂. researchgate.netresearchmap.jp In these resulting structures, two rhodium atoms are bridged by two formamidinate ligands, with each metal center also coordinated to a diene ligand, resulting in an approximately square planar geometry at each rhodium. researchgate.net

Synthetic Approaches for Formamidinate Ligands

The formamidinate ligands themselves, most commonly N,N'-diarylformamidines, are synthesized through several established organic chemistry routes. researchgate.net The modularity and accessibility of these syntheses contribute to the widespread use of formamidinate ligands in coordination chemistry. researchgate.net

One of the most prevalent methods involves the condensation of a primary aryl amine with an orthoformate, typically triethyl orthoformate. scirp.orgacs.org This reaction is often carried out by reacting two equivalents of the amine with one equivalent of triethyl orthoformate. scirp.orgscirp.org To promote this reaction under milder conditions, a catalytic amount of ferric chloride (FeCl₃) can be used, providing an efficient and more environmentally friendly procedure at ambient temperatures. scirp.orgscirp.orgoalib.com

Another classical approach involves refluxing an anhydrous mixture of a primary aromatic amine, its corresponding hydrochloride salt, and sodium formate (B1220265). rsc.org The reaction is generally rapid, often completing within 15 minutes, and the product, the N,N'-diarylformamidine hydrochloride, crystallizes from the acidified reaction mixture. rsc.org More modern methods for synthesizing functionalized formamidines include the low-temperature lithiation of a pre-formed formamidine followed by quenching with an electrophile, such as a chlorophosphine, to create N-phosphanylformamidine derivatives. beilstein-journals.org

| Method | Key Reagents | Conditions | Reference |

|---|---|---|---|

| Orthoformate Condensation | Primary Aryl Amine, Triethyl Orthoformate | Typically heated or refluxed | acs.org |

| Catalyzed Orthoformate Condensation | Primary Aryl Amine, Triethyl Orthoformate, FeCl₃ (cat.) | Ambient temperature | scirp.orgscirp.org |

| Formate-Amine Condensation | Primary Aryl Amine, Amine Hydrochloride, Sodium Formate | Reflux, anhydrous | rsc.org |

| Functionalization via Lithiation | N,N'-Diarylformamidine, t-BuLi, Electrophile (e.g., R₂PCl) | Low temperature (-78 °C to rt) | beilstein-journals.org |

Stereoselective Synthesis of Isomeric Forms

The synthesis of heteroleptic dirhodium(II,II) paddlewheel complexes, which contain two formamidinate ligands and two other bridging ligands, introduces the possibility of geometric isomerism (cis and trans). The relative orientation of these ligands is dictated by kinetic and thermodynamic factors, with the synthesis often favoring one isomer over the other.

In the vast majority of cases, the synthesis of disubstituted dirhodium(II,II) formamidinate complexes yields the cis isomer as the kinetic product. nsf.gov This strong preference is governed by the kinetic trans effect. The formamidinate ligand is a potent sigma-donating, basic ligand that exerts a strong trans effect on the ligand opposite to it. nsf.gov This effect weakens the Rh-ligand bond in the trans position, making it more susceptible to substitution. Consequently, when a starting material like Rh₂(O₂CR)₄ is reacted with two equivalents of a formamidinate ligand, the second formamidinate will preferentially replace a carboxylate ligand that is cis to the first, leading to the thermodynamically and kinetically favored cis product. nsf.gov For example, reacting cis-[Rh₂(μ-DTolF)₂(CH₃CN)₆][BF₄]₂ with a ligand like 1,8-naphthyridine (np) reliably produces the cis product, cis-[Rh₂(μ-DTolF)₂(μ-np)(MeCN)₄][BF₄]₂. nsf.gov

The synthesis and isolation of the trans isomer of a disubstituted dirhodium(II,II) formamidinate complex is significantly more challenging and, until recently, had not been reported. nsf.gov The strong trans effect of the formamidinate ligands makes the trans geometry thermodynamically disfavored compared to the cis arrangement.

A successful strategy has been developed that involves the use of specific π-accepting, axially-blocking ligands to trap the elusive trans isomer. nsf.govosu.edu This methodology relies on the sequential addition of a carefully chosen ligand, such as 2-(1,8-naphthyridin-2-yl)quinoxaline (qxnp), to a partially solvated precursor like cis-[Rh₂(DTolF)₂(MeCN)₆][BF₄]₂. nsf.gov The reaction, when refluxed in acetonitrile, can lead to a mixture of cis and trans monosubstituted isomers, cis/trans-[Rh₂(μ-DTolF)₂(μ-qxnp)(MeCN)₃][BF₄]₂. nsf.gov The isolation of these intermediates provides insight into the isomerization mechanism. nsf.gov

Further reaction with a second equivalent of the qxnp ligand leads to the formation of the bis-substituted trans product, trans-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂. nsf.gov Density functional theory (DFT) calculations suggest that the formation of the trans isomer is facilitated by an axially chelated intermediate, where the qxnp ligand coordinates to the dirhodium core in a way that stabilizes the transition state leading to the trans geometry. nsf.gov This synthetic approach, which relies on ligand-based stabilization, represents a key breakthrough in accessing the previously unattainable trans geometry for this class of compounds. nsf.gov

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic and Diffraction Techniques for Characterization

The "paddlewheel" structure, a common motif for dirhodium(II) complexes, is defined by four bridging ligands that hold the two rhodium atoms in close proximity. researchgate.netresearchgate.net The nature of these bridging ligands and any additional axial ligands significantly influences the electronic structure, reactivity, and potential applications of the complex. researchgate.netosti.gov

X-ray Crystallography of Dirhodium(II) Formamidinate Complexes

The axial positions of the dirhodium core are typically occupied by weakly bound solvent molecules, which can be substituted by other ligands. researchgate.net X-ray crystallography is crucial for determining the identity of these axial ligands and characterizing their coordination geometry. For example, in the complex [Rh₂(form)₄(CH₃CN)]·2H₂O, an acetonitrile (B52724) molecule coordinates to one of the axial sites of the dirhodium unit with a Rh-N distance of 2.119(7) Å. researchgate.netjst.go.jp Similarly, water molecules have been observed to coordinate axially in cis-[Rh₂(3,5-Me₂-pf)₂(O₂CCF₃)₂(H₂O)₂], with Rh-O distances around 2.3 Å. researchgate.net The nature of the axial ligand can significantly impact the electronic properties and reactivity of the complex. mdpi.comacs.org The coordination can range from a single monoaxial adduct to polymeric chains where a bidentate linker bridges multiple dirhodium units. researchgate.netfigshare.com The Rh-axial ligand bond distances provide insight into the strength of the axial interaction. For example, the Rh-C distances in a 1,4-diisocyanobenzene-bridged polymer were found to be 2.041(3) and 2.050(3) Å, indicating strong donor properties from the carbon atoms. researchgate.net

Analysis of Bridging Ligand Orientations

Solution-State NMR Spectroscopy for Structural Dynamics

While X-ray crystallography provides a static picture, NMR spectroscopy is indispensable for studying the structure and dynamic behavior of this compound complexes in solution. researchgate.netresearchmap.jpnumberanalytics.com It allows for the characterization of species in their active state, providing information on ligand exchange, conformational changes, and electronic structure. researchgate.netutoronto.ca

¹H, ¹³C, and ¹⁵N NMR are routinely used to characterize the organic framework of this compound complexes. semanticscholar.orgnih.gov The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra confirm the identity and arrangement of the formamidinate and any other organic ligands. nsf.govsemanticscholar.org For example, changes in the chemical shifts of the formamidinate protons can indicate coordination to the rhodium centers. nsf.gov Furthermore, downfield shifts in the ¹H NMR signals of pyridyl protons upon coordination to an axial site of the dirhodium core provide clear evidence of binding. semanticscholar.org

Variable-temperature NMR studies are particularly insightful for probing dynamic processes, such as the interconversion between enantiomers or the rotation of aryl groups on the formamidinate ligands. researchgate.net The analysis of line shapes at different temperatures can provide activation parameters for these dynamic behaviors. researchgate.net ¹⁵N NMR, though less common, can be highly informative as the key reactions often involve the nitrogen centers of the formamidinate ligands. nih.gov

¹⁰³Rh NMR is a powerful but technically challenging technique for directly probing the electronic environment of the rhodium nucleus. acs.orgaip.orghuji.ac.il With a chemical shift range spanning over 12,000 ppm, ¹⁰³Rh NMR is exceptionally sensitive to subtle changes in the coordination sphere. acs.orgnih.gov The low gyromagnetic ratio and often long relaxation times of the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance) have historically limited its application. aip.orgnih.gov

However, recent advancements, particularly the development of proton-detected triple resonance experiments (H(C)Rh), have made the rapid detection of ¹⁰³Rh chemical shifts more accessible. acs.orgnih.gov These techniques overcome the low sensitivity by transferring polarization from protons. aip.orgcopernicus.org

Studies have shown that ¹⁰³Rh chemical shifts are highly sensitive to the nature of both equatorial and axial ligands. acs.orgnih.gov For instance, replacing carboxylate ligands with carboxamidate ligands, which are electronically similar to formamidinates, causes significant changes in the rhodium chemical shift. nih.gov The incorporation of a single nitrogen-based donor group in a tetracarboxylate complex can shift the signals of the two inequivalent rhodium centers by over 1000 ppm. nih.gov This sensitivity makes ¹⁰³Rh NMR a cardinal tool for probing the electronic state of the reactive Rh(II) center in these paddlewheel complexes. acs.orgnih.gov The chemical shift of dirhodium formate (B1220265), a related paddlewheel complex, was observed at 7516 ppm (referenced to Ξ(¹⁰³Rh) = 3.16%). aip.org

1H, 13C, 15N NMR Applications

Geometric Isomerism in Dithis compound Systems

Geometric isomerism in dithis compound complexes, specifically the cis and trans arrangements of the bridging formamidinate ligands, profoundly influences their molecular structure and, consequently, their electronic and photophysical properties.

The synthesis and characterization of both cis and trans isomers of dithis compound complexes have allowed for a direct comparison of their structural parameters. Historically, the trans isomers of formamidinate-containing dirhodium complexes were considered elusive due to the strong trans-effect of the formamidinate ligand, which favors the formation of the cis product. nsf.gov However, recent synthetic strategies involving the sequential addition of π-accepting, axially-blocking ligands have enabled the isolation of the trans isomer. nih.govresearchgate.net

A key structural difference between the cis and trans isomers lies in the Rh-Rh bond distance. In a comparative study, the trans complex, trans-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂, exhibited a longer Rh-Rh bond of 2.4942(8) Å compared to its cis analogue, cis-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂, which has a Rh-Rh bond distance of 2.4498(2) Å. nsf.govnih.govresearchgate.net This elongation of the metal-metal bond in the trans isomer is attributed to a decreased overlap of the rhodium atomic orbitals, which in turn affects the excited-state properties of the molecule. nsf.govnih.govresearchgate.net

The distinct molecular geometries of the cis and trans isomers also lead to different intramolecular interactions. For instance, π-π stacking interactions between the p-tolyl substituents of the formamidinate ligands and the quinoxalinyl moieties of the axial ligands are observed in both isomers, with the distances between the interacting rings ranging from 3.348 Å to 3.654 Å. nsf.gov These subtle differences in geometry and intramolecular forces are reflected in their spectroscopic signatures, particularly in ¹H NMR spectra. nsf.gov

| Compound | Isomer | Rh-Rh Bond Distance (Å) |

| trans-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂ | trans | 2.4942(8) |

| cis-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂ | cis | 2.4498(2) |

| cis-[Rh₂(μ-DTolF)₂(μ-np)(MeCN)₄][BF₄]₂ | cis | 2.5049(7) |

| cis-[Rh₂(μ-DTolF)₂(μ-qxnp)(MeCN)₃][BF₄]₂ | cis | 2.49896(11) |

| trans-[Rh₂(μ-DTolF)₂(μ-qxnp)(MeCN)₃][BF₄]₂ | trans | 2.50067(14) |

Data sourced from Millet et al. (2020) nsf.govnih.govresearchgate.net

For example, the introduction of bulky substituents on the bridging ligands can prevent intermolecular metal-metal interactions and the formation of extended supramolecular structures. researchgate.net In the context of creating well-defined chiral environments, the conformational flexibility of carboxylate ligands tethered to the Rh(II) core can be a significant challenge. chemrxiv.org However, strategic ligand design, such as incorporating axially chiral binaphthothiophene δ-amino acid derivatives, can achieve conformational control through non-covalent interactions like chalcogen-bonding. chemrxiv.org

Furthermore, the electronic nature of the substituents can modulate the electron density at the dirhodium core, which in turn affects the catalytic activity of the complex. nsf.gov For instance, electron-donating groups on the formamidinate ligands increase the electron density on the dirhodium core. rsc.org This electronic tuning is a powerful tool for designing catalysts with specific reactivity profiles.

Comparative Structural Analysis of Cis and Trans Isomers

Metal-Metal Bonding Interactions within the Dirhodium Core

The Rh-Rh bond distance in dithis compound complexes is a sensitive parameter that reflects the interplay of various electronic and steric factors. These distances typically fall within the range of 2.44 Å to 2.62 Å. nsf.govresearchgate.netmdpi.comosu.edu

Several factors influence the Rh-Rh bond length. The nature of the bridging ligands is paramount. Formamidinate ligands, being strong σ-donors, generally lead to Rh-Rh distances that are comparable to or slightly longer than those in analogous carboxylate-bridged complexes. mdpi.com The oxidation state of the rhodium centers also plays a role; oxidation from Rh₂II,II to Rh₂II,III would be expected to shorten the Rh-Rh bond due to the removal of an electron from an antibonding π* orbital. mdpi.com However, this trend is not always clear-cut in complexes with N-donor bridging ligands. mdpi.com

Axial ligands also exert a significant influence on the Rh-Rh distance. Strong σ-donating axial ligands can cause an elongation of the Rh-Rh bond. mdpi.com For instance, the Rh-Rh distance in cis-[Rh₂(4-Me-pf)₂(O₂CCMe₃)₂(4-phpy)₂] is 2.4428(4) Å, while in a related polymer with a 1,4-diisocyanobenzene (B1227560) axial linker, the Rh-Rh distance is elongated to 2.4845(6) Å, reflecting the stronger donation from the isocyano carbon atoms. mdpi.comjsac.or.jp

| Compound | Rh-Rh Bond Distance (Å) | Axial Ligand(s) |

| cis-[Rh₂(F-form)₂(dppn)₂(CH₃CN)₂]²⁺ | 2.615(1) | CH₃CN |

| cis-[Rh₂(DTolF)₂(μ-qxnp)₂]²⁺ | 2.4498(2) | qxnp |

| trans-[Rh₂(DTolF)₂(μ-qxnp)₂]²⁺ | 2.4942(8) | qxnp |

| [Rh₂(dpf)₄(MeCN)₂] | 2.459(1) | MeCN |

| [Rh₂(4-Me-pf)₄] | 2.4336(4) | None |

| cis-[Rh₂(4-Me-pf)₂(O₂CCF₃)₂(4-phpy)₂] | 2.4702(3) | 4-phpy |

| cis-[Rh₂(4-Me-pf)₂(O₂CCMe₃)₂(4-phpy)₂] | 2.4428(4) | 4-phpy |

| [Rh₂(4-Me-pf)₂(O₂CCMe₃)₂(1,4-dib)]n | 2.4845(6) | 1,4-dib |

Data compiled from various sources. nsf.govresearchgate.netmdpi.comosu.edujsac.or.jp

Axial ligands coordinate to the vacant sites along the Rh-Rh axis and can significantly perturb the electronic structure and geometry of the dirhodium unit. osu.eduosu.eduaip.org Strong σ-donor axial ligands can electronically communicate through the Rh-Rh bond, influencing the reactivity at the distal axial site. nsf.gov The presence and nature of axial ligands can also induce distortions in the paddlewheel structure. For example, in cis-[Rh₂(F-form)₂(dppn)₂(CH₃CN)₂]²⁺, significant repulsion between the two dppn ligands leads to a notable distortion, with large dihedral angles between the two diimine ligands. osu.edu

The interplay between bridging and axial ligands is crucial for fine-tuning the properties of these complexes for specific applications. For instance, the use of bulky axial ligands can sterically protect the axial sites, influencing catalytic selectivity. nsf.gov Conversely, labile axial ligands are often desired to allow for substrate binding in catalytic cycles. nsf.govnih.gov

Analysis of Rh-Rh Bond Distances

Coordination Modes and Ligand Binding Preferences

Formamidinate anions are versatile ligands that primarily adopt a bridging coordination mode in dirhodium(II) complexes, spanning the two metal centers through their nitrogen atoms. researchgate.net This bidentate bridging is a hallmark of the paddlewheel structure. The N-C-N angle within the coordinated formamidinate ligand is similar to that in the corresponding amidinium salts, indicating minimal ring strain upon coordination. beilstein-journals.org

Beyond the primary bridging mode, the coordination environment of the dirhodium core is completed by axial ligands. The dirhodium(II,II) core possesses vacant axial coordination sites, making it Lewis acidic and capable of binding a variety of donor molecules. nih.gov The binding preference for axial ligands is influenced by several factors, including the electronic properties of the dirhodium unit (as modulated by the bridging ligands) and the nature of the incoming axial ligand itself.

Dirhodium(II) complexes with electron-withdrawing bridging ligands, such as trifluoroacetate (B77799), exhibit higher Lewis acidity at the axial sites compared to those with electron-donating ligands like acetamidate. nih.gov This variation in Lewis acidity affects the initial interaction of the complexes with potential ligands. nih.gov

The binding of axial ligands can be a single event or can lead to the formation of polymeric chains if the axial ligand is ditopic, such as pyrazine (B50134) or 4,4'-bipyridine. mdpi.com The strength of the axial coordination is also a key factor. For instance, in some cases, the second binding constant for a basic ligand to the second axial site is significantly lower than the first, which can be attributed to electronic effects transmitted through the Rh-Rh bond and steric repulsion. acs.org

Equatorial Bridging Formamidinate Ligands

The core of a this compound complex is the dirhodium unit, which is symmetrically bridged by four formamidinate ligands in an equatorial arrangement. acs.org These bidentate ligands, with their N,N'-donor atoms, are stronger σ-donors compared to the more common carboxylate ligands. mdpi.com This strong donation influences the electronic properties of the dirhodium core, making the Rh₂(II,II) center more easily oxidized. mdpi.com

The formamidinate ligands play a crucial role in the stereochemistry of these complexes. Due to their strong trans-directing influence, the substitution of other equatorial ligands, such as carboxylates, with formamidinates often proceeds in a selective manner, leading to specific isomers. uni-konstanz.de For instance, the selective trans-disubstitution of two carboxylate ligands by N,N'-di-p-anisylformamidinate (DAniF) is readily achievable. uni-konstanz.de However, obtaining the trans isomer in bis-substituted formamidinate-containing dirhodium complexes has historically been challenging due to the strong trans effect of the formamidinate ligand. nsf.gov A newer synthetic approach involving the sequential addition of π-accepting, axially-blocking ligands has been developed to favor the formation of these elusive trans products. nsf.gov

The structure of these complexes has been extensively studied using single-crystal X-ray diffraction. For example, the crystal structure of a dithis compound dimer with an axial acetonitrile molecule, [Rh₂(form)₄(CH₃CN)]·2H₂O (where form = N,N'-di-p-tolylformamidinate), has been determined. jst.go.jp In this complex, the dirhodium unit is symmetrically bridged by four formamidinate ligands. jst.go.jp The Rh–N bond lengths in the equatorial plane are typically shorter than the Rh–O bonds in analogous acetate (B1210297) complexes, indicating stronger coordination of the formamidinate ligands. uct.ac.za

Table 1: Selected Bond Lengths for a Dithis compound Complex uct.ac.za

| Bond | Bond Length (Å) |

| Rh–N (equatorial) | 2.022 |

| Rh–O (equatorial) | 2.079 |

This table presents a comparison of equatorial bond lengths in a mixed-ligand Rhodium(II) complex, highlighting the stronger coordination of formamidinate ligands.

Axial Ligand Coordination Variability

The axial positions of the dirhodium(II) paddlewheel core are available for coordination by a wide variety of Lewis bases. nih.gov This axial coordination can significantly influence the electronic and steric properties of the complex without disrupting the core structure. The nature of the axially coordinated ligands can be varied, leading to a diverse range of adducts with different properties.

For instance, dithis compound complexes can form adducts with polycyano acceptor molecules like tetracyanoethylene (B109619) (TCNE). acs.org The nature of the interaction, whether it is simple axial coordination or involves charge transfer, is dependent on the redox potentials of both the dirhodium complex and the acceptor molecule. acs.org In some cases, unexpected transformations can occur, such as the conversion of the tetracyanoethylenide ion into the tricyanomethanide anion, which then coordinates to the axial position of the dirhodium unit. acs.org

The axial sites can also be functionalized to create more complex structures, such as metallodendrimers. This has been achieved by reacting dirhodium(II,II) complexes with a dendritic scaffold containing pyridyl groups, leading to single axial site functionalization through the coordination of the pyridyl nitrogen to the dirhodium core. nih.gov The strength of the axial coordination can be enhanced by introducing ligands capable of forming hydrogen bonds with the equatorial ligands. uni-konstanz.de

The coordination of axial ligands can also influence the geometry of the complex. For example, in a dithis compound dimer with an axial acetonitrile molecule, the Rh–Rh–N(axial) angle can deviate from linearity. ugr.esjsac.or.jp The presence of bulky substituents on the formamidinate ligands can also create steric hindrance that blocks the axial coordination sites. nsf.gov

Table 2: Crystallographic Data for [Rh₂(form)₄(CH₃CN)]·2H₂O jst.go.jp

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/ncc |

| a (Å) | 16.275(3) |

| c (Å) | 23.955(6) |

| V (ų) | 6345(2) |

| Z | 4 |

This table provides key crystallographic parameters for a dithis compound complex with an axially coordinated acetonitrile molecule.

Chelate and Bridge-Chelate Binding in Mixed-Ligand Systems

The versatility of the dirhodium(II) core allows for the incorporation of not only bridging formamidinate ligands but also chelating and bridge-chelating ligands in mixed-ligand systems. acs.orgosti.gov This introduces another layer of structural complexity and allows for the fine-tuning of the electronic and photophysical properties of the complexes.

Chelating ligands, which bind to a single metal center through two or more donor atoms, can occupy the axial positions of the dirhodium complex. osti.gov For example, the chelating diimine ligand 1,12-diazaperylene (B1252277) (dap) has been used to create the complex cis-[Rh₂(μ-DTolF)₂(κ²-dap)₂]²⁺. osti.gov In this case, the HOMO of the complex has contributions from both the rhodium centers and the formamidinate bridging ligands, while the LUMO is localized on the π* orbitals of the chelating diimine ligand. osti.gov This separation of orbitals leads to strong metal/ligand-to-ligand charge transfer (ML-LCT) transitions. osti.gov

Bridge-chelating ligands are capable of binding to both metal centers, further stabilizing the dinuclear structure. The 1,8-naphthyridine (B1210474) (np) ligand can act in a bridging fashion, as seen in the complex cis-[Rh₂(μ-DTolF)₂(μ-np)₂]²⁺. osti.gov The ability of both bridging and chelating diimine ligands to induce strong absorption in the visible region makes these mixed-ligand this compound complexes promising candidates for applications in photocatalysis and photochemotherapy. osti.gov

The chelate effect, which describes the enhanced stability of complexes with polydentate ligands compared to those with monodentate ligands, is a key principle in the design of these mixed-ligand systems. libretexts.org The pre-organization of the chelating ligand for binding reduces the entropic penalty associated with complex formation, leading to more stable structures. libretexts.org

Electronic Structure and Redox Properties

Quantum Chemical Investigations of Electronic Configuration

Theoretical calculations have been instrumental in elucidating the electronic landscape of rhodium(II) formamidinate complexes. Density Functional Theory (DFT) has emerged as a powerful tool for understanding their molecular structure, bonding, and electronic transitions.

Density Functional Theory (DFT) Calculations

DFT calculations have been successfully employed to investigate the molecular structures and vibrational spectra of dinuclear rhodium compounds, including those with formamidinate ligands. acs.org These calculations have proven to be a valuable tool for analyzing and assigning experimental infrared and Raman spectra, as well as predicting vibrational frequencies for these large transition-metal complexes. acs.org For instance, DFT has been used to support synthetic mechanisms and proposed intermediates in the formation of both cis and trans isomers of dirhodium(II,II) formamidinate complexes. researchgate.netnih.gov Furthermore, DFT studies have been crucial in understanding the electronic properties and bonding in various rhodium complexes, including those with N-heterocyclic carbene ligands and pincer-type ligands. tandfonline.commdpi.com

Molecular Orbital Analysis (HOMO, LUMO, δ* Orbitals)

The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are key to understanding the reactivity and electronic properties of molecules. ossila.com In dithis compound complexes, the HOMO is often described as having contributions from both the rhodium centers and the formamidinate bridging ligands, characterized as having Rh₂/formamidinate character. researchgate.net The LUMO, on the other hand, is typically localized on the π* orbitals of other ligands present in the complex, such as diimine ligands. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. For example, in some rhodium complexes, the HOMO and LUMO orbitals exhibit significant spatial overlap, which can be influenced by the geometry of the molecule. rsc.org The nature of these frontier orbitals dictates the electronic transitions observed in these complexes. For instance, strong, low-energy transitions can be assigned as metal/ligand-to-ligand charge transfer (ML-LCT) from the Rh₂/formamidinate-based HOMO to a ligand-based LUMO. researchgate.net

Electron Density Distribution and Bonding Analysis

The theory of Atoms in Molecules (AIM) provides a method for analyzing the calculated electron density to describe chemical bonding. acs.org However, in the case of metal-metal bonds in dimers like M₂(formamidinate)₄, the low electron density at the bond critical point between the metal atoms can make a topological description challenging. acs.org An alternative approach using the Electron Localization Function (ELF) has been more successful, identifying distinct metal-metal valence basins. acs.org

Analysis of electron density distribution reveals the nature of the interactions within the molecule. For instance, shared interactions, indicative of covalent bonds, are characterized by a high value of charge density at the bond critical point and a negative Laplacian. acs.org Conversely, closed-shell interactions show low charge density and a positive Laplacian. acs.org In rhodium(I) complexes with pincer ligands, the electron density at the Rh-H bond critical point has been found to be slightly higher than typical for agostic bonds, with Laplacian values consistent with such interactions. mdpi.com

Electrochemical Behavior of Dithis compound Complexes

The redox properties of dithis compound complexes are readily investigated using electrochemical techniques, with cyclic voltammetry being a primary tool. als-japan.comnih.govsciepub.com These studies provide valuable insights into the electron transfer processes and the influence of the molecular environment on redox activity.

Cyclic Voltammetry and Redox Potentials

Cyclic voltammetry (CV) is a powerful technique for rapidly assessing the redox behavior of chemical species. als-japan.comnih.gov For dirhodium(I) formamidinate complexes, CV studies have revealed oxidation potentials corresponding to the Rh₂³⁺/Rh₂²⁺ couple. researchgate.net For example, in complexes with cyclooctadiene (cod) ligands, this potential is observed at 0.41 V. researchgate.net The reversibility of a redox process can be determined from the CV data; a reversible process will have a peak potential separation (ΔEₚ) of approximately 58/n mV, where n is the number of electrons transferred. als-japan.com

| Complex | Redox Couple | Potential (V) | Reference |

|---|---|---|---|

| [Rh(4-Me-pf)(cod)]₂ | Rh₂³⁺/Rh₂²⁺ | 0.41 | researchgate.net |

| [Rh(3,5-Me₂-pf)(cod)]₂ | Rh₂³⁺/Rh₂²⁺ | 0.41 | researchgate.net |

| [Rh(4-Me-pf)(nbd)]₂ | Rh₂³⁺/Rh₂²⁺ | ~0.21 | researchgate.net |

| [Rh(3,5-Me₂-pf)(nbd)]₂ | Rh₂³⁺/Rh₂²⁺ | ~0.21 | researchgate.net |

| [Rh(2,6-F₂-pf)(nbd)]₂ | Rh₂³⁺/Rh₂²⁺ | ~0.21 | researchgate.net |

Influence of Ligand Environment on Redox Activity

The ligand environment surrounding the dirhodium core has a profound impact on the redox properties of the complex. numberanalytics.com This is evident in the shift in redox potentials observed when the ligands are varied. For instance, replacing the cyclooctadiene (cod) ligands in dirhodium(I) formamidinate complexes with norbornadiene (nbd) ligands results in a negative shift of the Rh₂³⁺/Rh₂²⁺ oxidation potential by approximately 0.2 V. researchgate.net This indicates that the nbd complexes are more easily oxidized.

The nature of the bridging ligands also plays a crucial role. In diruthenium paddlewheel complexes, which share structural similarities with their rhodium counterparts, the substitution of acetate (B1210297) ligands with formamidinate ligands leads to variations in stability, solubility, and redox potential. nih.gov DFT calculations on both rhodium and ruthenium-based complexes have shown that the axial binding of ligands can weaken the metal-metal bond, which in turn influences the redox behavior. rsc.org The electronic properties of the formamidinate ligand itself can be tuned by substituents, which can further modulate the redox activity of the complex. uct.ac.za

Spectroscopic Probes of Electronic States

UV-Visible absorption spectroscopy is a fundamental tool for characterizing the electronic transitions in dithis compound complexes. These complexes are known for their strong absorption across the UV and visible regions, with some extending into the near-infrared, making them panchromatic absorbers. researchgate.net This broad absorption is a key feature for their use in solar energy conversion. researchgate.netosu.edu

The electronic spectra of these complexes are typically characterized by several key transitions. A prominent feature in many dithis compound complexes is a π(Rh₂) → σ(Rh₂) transition. nih.gov The addition of axial ligands can cause a blue shift of this band. nih.gov

In heteroleptic paddlewheel complexes, such as those containing both formamidinate and diimine ligands, strong, low-energy Metal/Ligand-to-Ligand Charge Transfer (ML-LCT) transitions are observed. osti.govresearchgate.net For instance, complexes of the type cis-[Rh₂(μ-DTolF)₂(μ-L)₂]²⁺ (where DTolF is N,N'-di-p-tolylformamidinate and L is a diimine ligand) exhibit intense absorption bands in the visible region. osti.gov The specific wavelength of maximum absorbance (λmax) is sensitive to the nature of the diimine ligand, as shown in the table below. researchgate.netosti.gov

| Complex | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Solvent |

|---|---|---|---|

| cis-[Rh₂(μ-DTolF)₂(μ-np)₂]²⁺ | 566 | 3600 | CH₃CN |

| cis-[Rh₂(μ-DTolF)₂(κ²-dap)₂]²⁺ | 630 | 2900 | CH₃CN |

| trans-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂ | 832 | Not Specified | Not Specified |

| cis-[Rh₂(μ-form)₂(μ-np)₂][BF₄]₂ | 640 | 3500 | Not Specified |

The position of these absorption bands is also influenced by the electron-donating or -withdrawing nature of the substituents on the formamidinate ligands. More electron-rich formamidinate ligands lead to lower energy charge-transfer transitions. osu.edu The geometry of the complex also plays a crucial role; for example, the trans isomer of a dirhodium formamidinate complex with qxnp bridging ligands shows a significant red-shift in its ML-LCT absorption maximum compared to the cis isomer. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, including the mixed-valence states of dirhodium formamidinate complexes. numberanalytics.combruker.com When a Rh₂(II,II) complex undergoes a one-electron oxidation or reduction, it forms a mixed-valence Rh₂(II,III) or Rh₂(II,I) species, respectively, which possesses an unpaired electron and is therefore EPR active. ohiolink.edunih.gov

EPR spectroscopy provides detailed information about the electronic structure and the environment of the unpaired electron in these mixed-valence complexes. numberanalytics.com The technique is particularly useful for characterizing metal-centered radicals and understanding electron transfer processes. numberanalytics.comethz.chunipg.it For instance, in the reaction of Rh₂(form)₄ (where form is N,N'-di-p-tolylformamidinate) with polycyano acceptor molecules, EPR measurements, in conjunction with electrochemical data, have been used to investigate the degree of coordination between the resulting polycyano radical anion and the dirhodium unit. acs.org

The analysis of EPR spectra can reveal hyperfine coupling constants, which provide information about the interaction of the unpaired electron with magnetic nuclei, and g-factors, which are sensitive to the electronic environment of the paramagnetic center. numberanalytics.comnih.gov While specific EPR data for this compound mixed-valence species is highly specialized, the technique remains a critical tool for probing the electronic consequences of redox events in these systems. acs.orgnih.gov

The photophysical properties of dithis compound complexes, particularly their excited state lifetimes and energy transfer dynamics, are crucial for their application in photochemistry and solar energy conversion. osu.edunsf.gov Upon absorption of light, these complexes are promoted to an excited state, typically a singlet metal/ligand-to-ligand charge transfer (¹ML-LCT) state. rsc.org This initial excited state can then undergo intersystem crossing to a longer-lived triplet (³ML-LCT) state. rsc.org

The lifetimes of these excited states are highly dependent on the molecular structure. For example, axially-blocked complexes exhibit significantly longer ³ML-LCT lifetimes (7–25 ns) compared to those with solvent-accessible axial sites (~0.5 ns). nsf.gov The geometry of the complex also has a profound effect. The trans isomer of [Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂ has shorter ¹ML-LCT (3 ps) and ³ML-LCT (0.40 ns) lifetimes compared to its cis counterpart. researchgate.netnih.gov This difference is attributed to the longer Rh-Rh bond in the trans isomer, which leads to more accessible metal-centered excited states for non-radiative decay. researchgate.netnih.gov

| Complex | ¹ML-LCT Lifetime | ³ML-LCT Lifetime |

|---|---|---|

| trans-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂ | 3 ps | 0.40 ns |

| cis-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂ | Not Specified | Longer than trans isomer |

| Axially-blocked cis-[Rh₂(μ-DTolF)₂(μ-np)₂][BF₄]₂ | Not Specified | ~0.5 ns |

| Other Axially-blocked Complexes | Not Specified | 7-25 ns |

These excited states are capable of participating in energy and electron transfer reactions. nsf.gov For instance, the ³ML-LCT excited states of both cis and trans isomers of [Rh₂(μ-DTolF)₂(μ-qxnp)₂]²⁺ can undergo reversible bimolecular charge transfer with an electron donor like p-phenylenediamine (B122844). researchgate.netnih.gov Furthermore, energy transfer quenching experiments have been used to estimate the energy of the triplet excited states in these complexes. researchgate.net The ability to undergo photoinitiated electron transfer makes these compounds promising for applications such as the photoreduction of methyl viologen and hydrogen production. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Mixed-Valence Species

Charge Transfer Phenomena in Dithis compound Adducts

Charge transfer processes are fundamental to the reactivity of dithis compound complexes, particularly in their excited states. These phenomena involve the light-induced redistribution of electron density within the molecule or between the molecule and its environment.

A defining characteristic of many dithis compound complexes, especially those with π-accepting ligands, is the presence of Metal/Ligand-to-Ligand Charge Transfer (ML-LCT) transitions. nih.govnsf.gov In these transitions, an electron is promoted from a high-energy molecular orbital, which has mixed metal and formamidinate ligand character, to a lower-energy unoccupied molecular orbital localized on a π-accepting ligand. researchgate.netosti.gov

These ML-LCT transitions are responsible for the strong absorption of visible and near-infrared light by these complexes. acs.org The nature of the excited state can be described as having the hole (positive charge) localized on the Rh₂/formamidinate core and the electron on the π-accepting ligand. rsc.org This charge-separated excited state is key to their function in photoredox reactions.

The energy of the ML-LCT transition, and thus the color of the complex, can be tuned by modifying the ligands. For example, the ML-LCT absorption maximum of trans-[Rh₂(μ-DTolF)₂(μ-qxnp)₂]²⁺ is found at 832 nm, a significant red-shift compared to its cis analog, demonstrating the influence of geometry on the electronic structure. nih.gov Both singlet and triplet ML-LCT excited states have been identified through transient absorption spectroscopy. acs.orgnih.gov The ability of these complexes to act as both excited-state electron donors and acceptors highlights their potential in developing systems for solar energy conversion. acs.orgnih.gov

Dithis compound complexes can participate in single electron transfer (SET) processes, both in their ground and excited states. ohiolink.edu In a SET process, a single electron is transferred from a donor to an acceptor molecule. nih.gov

Upon irradiation with visible light, the excited states of dithis compound complexes can act as potent reductants. For example, Rh₂(p-CF₃-form)₄ can reduce alkyl halides through an outer-sphere electron transfer mechanism. ohiolink.edu The product of this reaction is a mixed-valent Rh₂(II,III) complex. ohiolink.edu Similarly, photoexcited dirhodium formamidinate complexes can reduce methyl viologen. researchgate.netresearchgate.net

These complexes can also engage in SET from an external donor to the photo-excited complex. The ³ML-LCT states of some dithis compound derivatives undergo reversible bimolecular charge transfer with the electron donor p-phenylenediamine upon irradiation. researchgate.netnih.gov This demonstrates the ability of the excited state to act as an oxidant. The reaction of Rh₂(form)₄ with strong electron acceptors like tetracyanoethylene (B109619) (TCNE) in the ground state also proceeds via a single electron transfer to form a charge-transfer species. acs.org The study of these SET processes is crucial for understanding the mechanisms of photocatalytic reactions mediated by these rhodium complexes. mdpi.com

Catalytic Applications and Mechanistic Insights

Dirhodium(II) Formamidinate Catalysts in C-H Functionalization

C-H functionalization represents a powerful strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into more complex functional groups. Dirhodium(II) catalysts are particularly adept at mediating these transformations through the generation of highly reactive metal-nitrene or metal-carbene intermediates. The formamidinate ligands, being stronger electron donors than carboxylates, modulate the reactivity and selectivity of the dirhodium center in these processes.

C-H amination is a process that installs a C-N bond directly, providing a streamlined route to valuable amine-containing molecules. researchgate.net The reaction is typically facilitated by a dirhodium(II) catalyst, which reacts with a nitrene precursor (like an azide (B81097) or a hypervalent iodine reagent) to form a rhodium-nitrene intermediate. This intermediate then inserts into a C-H bond. While dirhodium(II) carboxylates like Rh₂(esp)₂ are benchmarks for this transformation, dirhodium(II) formamidinates have also been investigated. acs.orgresearchgate.net For instance, studies on diruthenium paddlewheel catalysts with formamidine (B1211174) ligands have shown them to be highly effective for enantioselective C-H amination, in some cases outperforming dirhodium catalysts. hku.hk This suggests that the corresponding dithis compound complexes are competent catalysts for this transformation, even if less prevalent in the literature.

In intramolecular C-H amination, a molecule containing both a nitrene precursor and a C-H bond undergoes cyclization to form a heterocyclic product. This reaction is a powerful tool for synthesizing nitrogen-containing rings such as indolines, pyrrolidines, and oxazolidinones. The general strategy involves a dirhodium(II)-catalyzed decomposition of a tethered azide or sulfamate (B1201201) ester. nih.gov For example, rhodium(II) dicarboxylate complexes have been shown to catalyze the intramolecular amination of unactivated C-H bonds using aryl azides as the nitrogen source, accommodating both electron-rich and electron-poor aryl groups. nih.gov Although specific data tables for dithis compound-catalyzed intramolecular C-H amination are scarce in readily available literature, the established mechanism for dirhodium carboxylates serves as a primary model for understanding their reactivity. The choice of catalyst can influence reaction efficiency, with more electrophilic rhodium centers often favoring the reaction.

Intermolecular C-H amination involves the reaction of a substrate with a separate aminating agent. This transformation is more challenging than its intramolecular counterpart due to issues of selectivity and the potential for catalyst deactivation. However, significant progress has been made, particularly with robust catalysts like Rh₂(esp)₂. scispace.com These reactions often employ sulfamate esters or related compounds as nitrene precursors in the presence of an oxidant. rsc.org The catalytic cycle is believed to involve the formation of a rhodium-nitrenoid species that directly inserts into the C-H bond of a separate substrate molecule. While detailed studies on intermolecular C-H amination using dirhodium(II) formamidinates are not widespread, the fundamental principles derived from carboxylate systems are applicable. The electronic properties of formamidinate ligands, being strong donors, are expected to influence the electrophilicity and stability of the key rhodium-nitrene intermediate, thereby affecting catalyst performance and selectivity.

The mechanism of dirhodium-catalyzed C-H amination has been a subject of extensive study, particularly for carboxylate-ligated catalysts. The generally accepted pathway involves the reaction of the dirhodium(II) catalyst with a nitrene precursor to generate a transient rhodium-nitrene species. rsc.org This electrophilic intermediate is the key species responsible for C-H insertion.

Two main mechanistic pathways are considered for the C-H insertion step:

Concerted Mechanism : The C-N bond formation and C-H bond cleavage occur in a single, asynchronous transition state. This pathway typically proceeds with retention of stereochemistry at the carbon center and is supported by both experimental and computational studies for many Rh(II)-catalyzed reactions. rsc.org

Stepwise Mechanism : This involves an initial hydrogen atom abstraction from the substrate by the rhodium-nitrene to form a radical pair intermediate, followed by rapid radical recombination to form the final product.

For most dirhodium(II) carboxylate-catalyzed aminations, a concerted, asynchronous insertion of a singlet rhodium-nitrene is favored. rsc.org However, for some systems, such as those using the Rh₂(esp)₂ catalyst, a one-electron mechanism involving Rh(II)-Rh(III) intermediates has also been proposed, though the C-H insertion itself is still considered concerted. rsc.org It is hypothesized that dithis compound catalysts follow a similar concerted pathway, with the electronic nature of the formamidinate ligand influencing the energy of the transition state and the rate of the reaction.

C-H alkylation via metal carbene intermediates is another cornerstone of C-H functionalization chemistry. In this process, a dirhodium(II) catalyst reacts with a diazo compound to generate a rhodium-carbene, which then inserts into a C-H bond to form a new C-C bond. Dirhodium(II) tetracarboxylates are highly effective catalysts for these transformations. nih.gov

While specific reports detailing the use of homoleptic dithis compound complexes for C-H alkylation are limited, the underlying principles are well-established. The reaction is broadly applicable to a range of substrates, including alkanes and those containing directing groups. hku.hk The reactivity and selectivity (site-selectivity and stereoselectivity) of the C-H insertion are highly dependent on the steric and electronic properties of both the substrate and the catalyst's ligands. Given that formamidinate ligands are more electron-donating than carboxylates, they are expected to generate more nucleophilic rhodium-carbene intermediates. This can alter the selectivity profile compared to traditional carboxylate catalysts. For instance, a thesis has described a dirhodium catalyst with phthalocyanine (B1677752) ligands, which are also strong donors, as being more effective than paddlewheel catalysts for light alkane alkylation, showcasing how ligand choice can tune reactivity. hku.hk

C-H Amination Reactions

Intermolecular C-H Amination

Metal Carbene Transfer Reactions

Dirhodium(II) complexes are preeminent catalysts for reactions involving the transfer of a carbene moiety from a diazo compound to a substrate. snnu.edu.cn These transformations include cyclopropanation, ylide formation, and C-H insertion, which is the basis for the C-H alkylation reactions discussed previously. The catalytic activity of dithis compound complexes in carbene transfer has been demonstrated. researchgate.net

Research has shown that dirhodium(II,II) formamidinate complexes can catalyze carbene insertion into the C-H bond of substituted indoles. researchgate.net In one study, a specially designed formamidinate complex featuring hemilabile amide side arms exhibited higher catalytic activity for this transformation compared to other related compounds, highlighting the importance of ligand architecture in tuning catalytic efficacy. researchgate.net The mechanism for these reactions mirrors that of other dirhodium paddlewheel complexes, proceeding through the formation of a rhodium-carbene intermediate. The electrophilicity of this intermediate is crucial for its subsequent reaction. Theoretical studies on Rh₂(OAc)₄-catalyzed carbene transfer reactions have detailed the potential energy surfaces for competing pathways like C-H insertion and Büchner reactions (aromatic cycloaddition), confirming that the reaction outcome is delicately balanced and catalyst-dependent. nih.govrsc.org

The table below summarizes representative results for carbene transfer reactions catalyzed by dirhodium(II) complexes, illustrating the types of transformations possible. While specific data for formamidinate catalysts is sparse, the examples for carboxylate catalysts like Rh₂(OPiv)₄ provide a benchmark for this class of reactions.

| Catalyst | Carbene Precursor | Substrate | Reaction Type | Product(s) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Rh₂(OPiv)₄ | Aryloxy enynone | - | Intramolecular Büchner Reaction | Furyl substituted cyclohepta[b]benzofuran | 94 | rsc.org |

| Rh₂(S-BTPCP)₄ | Aryloxy enynone | - | Asymmetric Intramolecular Büchner Reaction | Chiral furyl substituted cyclohepta[b]benzofuran | 99 | rsc.org |

| Rh₂(S-BTPCP)₄ | Biaryl enynone | - | Asymmetric Aromatic Substitution | Chiral fluorene (B118485) derivative | 98 | rsc.org |

| Rh₂(OAc)₄ | Vinyldiazoacetate | Cinnamaldehyde | Epoxidation/Cope Rearrangement | Dihydrooxepine | 82 | acs.org |

Asymmetric Cyclopropanation

Cycloaddition Reactions

Beyond cyclopropanation, this compound and related complexes catalyze a range of cycloaddition reactions. core.ac.uk These reactions are powerful tools for the construction of cyclic and heterocyclic systems. cardiff.ac.uk One of the most significant applications is in [2+2+2] cycloadditions, which assemble six-membered rings from three unsaturated components with high atom economy. mdpi.comnih.gov Rhodium catalysts are particularly advantageous in these transformations due to their high activity and the ability to tune reactivity and selectivity through ligand modification. mdpi.comnih.gov

Rhodium(II) catalysts are also proficient in mediating 1,3-dipolar cycloaddition reactions. researchgate.net In these reactions, the catalyst facilitates the formation of a 1,3-dipole from a diazo compound, which then reacts with a dipolarophile to form a five-membered ring. The choice of rhodium catalyst and its ligands can influence the chemoselectivity, regioselectivity, and diastereoselectivity of the cycloaddition. researchgate.net Furthermore, rhodium(II) catalysts have been employed in intramolecular (5+2) cycloadditions of vinylcyclopropanes and alkynes, providing access to seven-membered ring systems. nih.gov

Catalysis in Carbonylation and CO₂ Reduction

This compound complexes also exhibit catalytic activity in reactions involving carbon monoxide (CO) and carbon dioxide (CO₂), addressing key challenges in sustainable chemistry.

Synthesis of Formamides via Carbon Monoxide Activation

Rhodium complexes are effective catalysts for the synthesis of formamides from amines and carbon monoxide. researchgate.netgoogle.com This transformation is a type of N-formylation, a crucial process in the chemical industry. While some rhodium catalysts, such as rhodium oxide, can promote the reaction of amines with CO, other systems have been developed for the synthesis of dimethylformamide from ammonia, CO, and H₂. google.com Porphyrin rhodium(II) metallo-radicals have been shown to react with CO to generate a rhodium-carbonyl radical species. researchgate.netnih.gov This activated CO can then react with amines to produce formamides, enabling the catalytic synthesis of these valuable compounds. researchgate.netnih.gov

Electrocatalytic Carbon Dioxide Reduction

The conversion of CO₂ into value-added chemical feedstocks is a significant area of research aimed at mitigating climate change and developing renewable energy sources. frontiersin.org Dirhodium(II,II) formamidinate complexes have demonstrated the ability to act as electrocatalysts for the reduction of CO₂. researchgate.net In the presence of a proton source like water, these complexes can facilitate the reduction of CO₂ to formic acid (HCOOH). researchgate.net

For example, formamidinate-bridged dirhodium(II,II) complexes with chelating diimine ligands have been shown to electrocatalytically reduce CO₂. researchgate.net The selectivity and efficiency of the reduction can be influenced by the structure of the diimine ligands. One complex, Rh₂-phen₂, was found to be more selective and efficient for CO₂ reduction to formic acid compared to a related complex, Rh₂-dpq₂, which favored proton reduction to hydrogen gas. This difference in catalytic activity was attributed to a greater electron density near the dirhodium core in the reduced form of the Rh₂-phen₂ complex. researchgate.net The photocatalytic reduction of CO₂ to formate (B1220265) has also been achieved using rhodium-based catalysts. nih.gov

Reaction Mechanisms and Intermediate Characterization

The catalytic prowess of this compound complexes is deeply rooted in their intricate reaction mechanisms and the nature of the transient intermediates formed during the catalytic cycle. Understanding these aspects is crucial for optimizing existing catalytic systems and designing new, more efficient ones.

Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the mechanisms of reactions catalyzed by this compound complexes. rsc.orgchemicalpapers.com These computational studies provide detailed insights into reaction pathways, transition states, and the electronic structure of intermediates that are often difficult to characterize experimentally. rsc.orgnih.gov

DFT calculations have been instrumental in supporting proposed synthetic mechanisms and intermediates in the formation of dirhodium(II,II) formamidinate complexes. nsf.govnih.gov For instance, in the synthesis of cis- and trans-isomers of dirhodium(II,II) complexes, DFT calculations have helped to rationalize the mechanistic requirements for their formation. nsf.govnih.gov Furthermore, computational studies have been used to understand the electronic structure of these complexes, revealing that the Highest Occupied Molecular Orbitals (HOMOs) typically have significant contributions from both the Rh₂(δ*) and formamidinate orbitals, while the Lowest Unoccupied Molecular Orbitals (LUMOs) are often localized on other ligands present in the complex. nsf.govresearchgate.net

In the context of catalytic reactions, such as C-H amination, DFT studies have been employed to validate the catalytic cycle. rsc.org These studies have shown that a concerted pathway involving a rhodium-nitrene species undergoing C-H insertion is generally favored over a stepwise mechanism. rsc.org DFT calculations also provide valuable information on the origins of selectivity in these reactions. For example, in the dehydrosilylation of styrenes, DFT has been used to determine the structure of the active catalyst and investigate the factors controlling stereo- and chemoselectivity. rsc.org Similarly, in enantioselective diarylcarbene insertion into Si-H bonds, computational studies have demonstrated how electronic differences in the carbene substituents influence the energies of diastereomeric transition states, thus governing enantioselectivity. nih.gov

The impact of ligand modifications on the catalytic performance has also been a key area of investigation using DFT. Calculations have shown that the introduction of specific ligands can stabilize the chiral environment of the catalyst through dispersion interactions, leading to enhanced catalytic activity and selectivity. acs.orgnih.gov Moreover, DFT has been used to screen the frontier molecular orbitals of rhodium paddlewheel complexes to predict their electronic properties and potential applications, such as in molecular electronics. uni-konstanz.de

Table 1: Selected DFT Studies on this compound Catalysis

| Reaction Type | Key Computational Insight | Reference |

|---|---|---|

| Synthesis of Dirhodium(II,II) Isomers | Supported synthetic mechanism and rationalized formation requirements. | nsf.govnih.gov |

| C-H Amination | Favored a concerted C-H insertion pathway via a Rh-nitrene intermediate. | rsc.org |

| Olefin Dehydrosilylation | Determined active catalyst structure and factors controlling selectivity. | rsc.org |

| Diarylcarbene Si-H Insertion | Explained enantioselectivity based on electronic effects in transition states. | nih.gov |

| Cyclopropanation | Showed stabilization of chiral ligand sphere via dispersion interactions. | acs.orgnih.gov |

The catalytic activity of this compound complexes is mediated by highly reactive intermediates. The identification and characterization of these transient species are paramount for a complete understanding of the reaction mechanism. Among the key intermediates are metalloradicals and nitrenoids.

Metalloradicals: In certain catalytic reactions, this compound complexes can generate metalloradical species. For instance, in the context of C-H bond functionalization, evidence suggests the involvement of Ru(I)-metalloradical anion species generated through pre-cycle electrochemical reduction of related diruthenium paddlewheel catalysts supported by formamidine ligands. hku.hk The electronic structure and reaction profile of such metalloradical intermediates have been investigated using DFT calculations. hku.hk

Nitrenoids: Rhodium-nitrenoid intermediates are frequently proposed in amination reactions. rsc.org DFT studies on rhodium(II)-catalyzed C-H aminations with N-mesyloxycarbamates support a pathway involving a rhodium-nitrene species that undergoes a concerted C-H insertion. rsc.org These computational investigations also shed light on the competitive formation of by-products, which can occur through an intermolecular reaction between the rhodium-nitrene species and the N-mesyloxycarbamate anion. rsc.org

The isolation and characterization of these intermediates are often challenging due to their high reactivity. However, spectroscopic techniques combined with computational studies provide strong evidence for their existence and role in the catalytic cycle. For example, the isolation of intermediates in the synthesis of dirhodium(II,II) formamidinate isomers has provided valuable mechanistic insights. nsf.gov

Table 2: Key Catalytic Intermediates in this compound Catalysis

| Intermediate Type | Catalytic Reaction | Method of Identification/Characterization | Reference |

|---|---|---|---|

| Metalloradical | C-H Amination (Diruthenium analogue) | Electrochemical studies, DFT calculations | hku.hk |

| Nitrenoid (Rh-nitrene) | C-H Amination | DFT calculations, kinetic studies | rsc.org |

| Dirhodium(II,II) Isomers | Ligand Exchange/Isomerization | Isolation and characterization, DFT calculations | nsf.gov |

In the context of rhodium(II)-catalyzed C-H amination with N-mesyloxycarbamates, both density functional calculations and kinetic studies suggest that the C-H insertion process, rather than the formation of the rhodium-nitrene species, is the rate-limiting step. rsc.org This finding is significant as it indicates that efforts to accelerate the reaction should focus on facilitating the C-H insertion step.

For reactions involving formic acid decomposition catalyzed by related rhodium complexes, kinetic and spectroscopic data suggest that the rate-limiting step is the reductive elimination of formic acid from an intermediate formato complex. researchgate.net In the electrocatalytic reduction of CO₂ to formic acid using dirhodium complexes, the slow chemical reaction between a rhodium-hydride intermediate and CO₂ is suggested to be the rate-determining step. osti.gov

Kinetic profiling has also been used to compare the catalytic activity of different this compound and related paddlewheel complexes. For example, in cyclopropanation reactions, kinetic studies have shown that newly designed heterobimetallic BiRh complexes can exhibit remarkably faster reaction rates compared to their parent complexes. acs.orgnih.gov Similarly, kinetic investigations of dirhodium(II)-catalyzed C-H functionalization have helped to understand the reaction process and optimize conditions for higher catalyst turnover numbers. nih.gov These studies revealed that the carbene insertion step is rate-determining. nih.gov

Table 3: Rate-Limiting Steps in this compound and Related Catalysis

| Reaction | Proposed Rate-Limiting Step | Supporting Evidence | Reference |

|---|---|---|---|

| C-H Amination with N-mesyloxycarbamates | C-H insertion | DFT calculations, kinetic studies | rsc.org |

| Formic Acid Decomposition | Reductive elimination of formic acid | Kinetic and spectroscopic results | researchgate.net |

| Electrocatalytic CO₂ Reduction | Reaction of Rh-H intermediate with CO₂ | Kinetic isotope effect values | osti.gov |

| C-H Functionalization with Aryldiazoacetates | Carbene insertion | Kinetic studies | nih.gov |

Identification of Catalytic Intermediates (e.g., Metalloradicals, Nitrenoids)

Ligand Effects on Catalytic Performance

The ligands surrounding the dirhodium core play a pivotal role in tuning the catalytic properties of this compound complexes. Both the bridging ligands that form the paddlewheel structure and the axial ligands that coordinate to the vacant sites on the rhodium atoms can significantly influence reactivity, selectivity, and catalyst stability.

The choice of bridging ligand has a profound impact on the electronic properties and, consequently, the catalytic performance of dirhodium complexes. Formamidinate ligands are generally considered to be more electron-donating than carboxylate ligands. osu.edu This increased electron density on the dirhodium core can influence the reactivity of the catalyst in several ways.

Electronic structure calculations and electrochemical measurements have demonstrated that amidinate bridges lead to a more electron-rich [Rh₂]⁴⁺ core compared to carboxylates. osu.edu This can affect the redox potentials of the complex and its ability to activate substrates. For instance, the reduction potential of a phenanthroline ligand coordinated to a dirhodium core is dependent on the identity of the bridging ligand, with different values observed for formamidinate and hydroxypyridinate-bridged complexes. osti.gov

The stronger trans-directing influence of formamidinate ligands compared to carboxylates can be exploited in the synthesis of heteroleptic paddlewheel complexes. uni-konstanz.de This allows for the selective substitution of carboxylate ligands, enabling the synthesis of complexes with defined geometries and tailored properties. uni-konstanz.de

In catalytic applications, the nature of the bridging ligand can directly impact selectivity. For example, in the dehydrosilylation of olefins catalyzed by dirhodium(II) complexes, the use of bridging phosphine (B1218219) and acetate (B1210297) ligands leads to high reactivity and selectivities. rsc.org The ability to fine-tune the catalyst's properties by modifying the bridging ligands is a key advantage of this class of catalysts. snnu.edu.cn

Table 4: Comparison of Formamidinate and Carboxylate Bridging Ligands

| Property | Formamidinate Ligands | Carboxylate Ligands | Reference |

|---|---|---|---|

| Electronic Nature | More electron-donating | Less electron-donating | osu.edu |

| Effect on [Rh₂]⁴⁺ Core | Creates a more electron-rich core | Creates a more electron-poor core | osu.edu |

| Trans-directing Influence | Strong | Weaker | uni-konstanz.de |

| Synthetic Utility | Facilitates selective synthesis of heteroleptic complexes | Less selective substitution | uni-konstanz.de |

While historically considered less important due to their lability, axial ligands are now recognized as a powerful tool for modulating the reactivity and selectivity of dirhodium catalysts. snnu.edu.cn Coordination of a ligand to an axial site of the dirhodium complex can induce significant electronic and steric changes that influence the outcome of a catalytic reaction.

The coordination of axial ligands populates a vacant Rh-Rh σ* orbital, which can be observed through changes in the complex's color. chemrxiv.org The strength of the axial ligand's donation can be probed using techniques like ¹⁰³Rh NMR spectroscopy. chemrxiv.org

Axial ligands can influence both the rate and selectivity of catalytic transformations. In C-H insertion reactions, for example, axial ligation can affect the barriers for N₂ extrusion from a diazo compound and the subsequent C-H insertion step. chemrxiv.org While strong σ-donating axial ligands like N-heterocyclic carbenes can sometimes lead to a decrease in activity for diazo-mediated reactions, they can also enable new reactivity patterns. chemrxiv.orgchemrxiv.org

Tethering a Lewis base to a bridging ligand to create an intramolecularly coordinating axial ligand is an effective strategy to control its coordination and avoid issues associated with using exogenous Lewis bases. chemrxiv.org This approach has been shown to have beneficial effects on the activity and selectivity of cyclopropanation and Si-H insertion reactions. chemrxiv.orgchemrxiv.org

In some cases, the presence or absence of an axial ligand can completely switch the chemoselectivity of a reaction. For instance, in the dirhodium(II)-catalyzed dehydrosilylation of styrenes, DFT calculations have shown that the presence of an axial ligand leads to the formation of the E-alkene as the major product, whereas in its absence, an alkane is obtained. rsc.org Furthermore, in the synthesis of dirhodium(II,II) formamidinate isomers, the sequential addition of π-accepting axially-blocking ligands was found to favor the formation of the trans product. nsf.govnih.gov

Table 5: Effects of Axial Ligands on this compound Catalysis

| Effect | Example Reaction | Observation | Reference |

|---|---|---|---|

| Modulation of Reaction Barriers | C-H Insertion | Affects barriers for N₂ extrusion and C-H insertion. | chemrxiv.org |

| Control of Chemoselectivity | Dehydrosilylation of Styrenes | Presence of axial ligand favors E-alkene; absence favors alkane. | rsc.org |

| Influence on Isomer Formation | Synthesis of Dirhodium(II,II) Isomers | Axially-blocking ligands favor trans isomer formation. | nsf.govnih.gov |

| Enhancement of Activity/Selectivity | Cyclopropanation, Si-H Insertion | Tethered axial ligands improve yields and selectivity. | chemrxiv.orgchemrxiv.org |

Stereoelectronic Tuning of Catalytic Centers